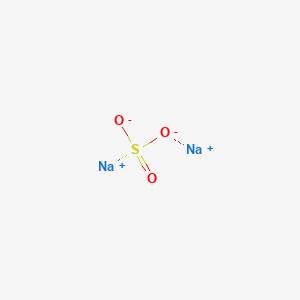

Disodium;sulfite

Description

Structure

2D Structure

Properties

Molecular Formula |

Na2O3S |

|---|---|

Molecular Weight |

126.05 g/mol |

IUPAC Name |

disodium;sulfite |

InChI |

InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

InChI Key |

GEHJYWRUCIMESM-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Anhydrous Sodium Sulfite (B76179)

Anhydrous sodium sulfite (Na₂SO₃) is an inorganic salt with significant applications across various scientific disciplines, including a crucial role in drug development and manufacturing.[1][2][3] As a potent reducing agent and antioxidant, it is instrumental in preserving the stability and potency of pharmaceutical products.[1][2][3][4] This guide provides a comprehensive overview of its core chemical properties, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers and professionals in its effective application.

Core Physical and Chemical Properties

Anhydrous sodium sulfite is a white, odorless, crystalline solid.[1][5][6] It is more stable against oxidation compared to its heptahydrate form, which makes it preferable for applications where stability is critical.[1][7] The anhydrous form crystallizes in a hexagonal system.[1][8]

Table 1: Physical and Chemical Data of Anhydrous Sodium Sulfite

| Property | Value |

|---|---|

| Identifiers | |

| Molecular Formula | Na₂SO₃[1][5] |

| Molar Mass | 126.043 g/mol [1][5][6][8] |

| CAS Number | 7757-83-7[8] |

| Physical Properties | |

| Appearance | White, odorless solid/powder[1][5][9] |

| Density | 2.633 g/cm³[1][5][6][8] |

| Melting Point | 500 °C (decomposes)[1][6][8][10] |

| Boiling Point | Decomposes upon heating[1][6][8] |

| Crystal Structure | Hexagonal[1][8] |

| Solubility | |

| Water | 27.0 g/100 mL (at 20 °C)[1][6][8] |

| Glycerol | Soluble[6][8][11] |

| Ethanol | Very slightly soluble / Insoluble[10][12][13] |

| Ammonia, Chlorine | Insoluble[1][6][8][11] |

| Solution Properties | |

| pH | ~9 (for a 1% solution)[14], 9.0-10.5 (for a 1M solution)[12] |

| Taste | Saline, sulfurous[1][9] |

Reactivity and Chemical Behavior

Anhydrous sodium sulfite's chemical utility is largely defined by its reducing properties and its reactivity with acids and oxidizing agents.

Reaction with Acids

Upon contact with both strong and weak acids, sodium sulfite undergoes decomposition to produce sulfur dioxide (SO₂) gas, a toxic gas with a characteristic pungent odor.[1][6][15] This reaction is a key consideration for its handling and storage.[14][15]

General Reaction: Na₂SO₃(s) + 2H⁺(aq) → 2Na⁺(aq) + H₂O(l) + SO₂(g)[6]

Reaction with Oxidizing Agents

Anhydrous sodium sulfite is a strong reducing agent.[16] It readily reacts with oxidizing agents. In the presence of atmospheric oxygen, particularly in aqueous solutions, it is oxidized to sodium sulfate (B86663) (Na₂SO₄).[1][6][16] This property is the basis for its use as an oxygen scavenger in applications like water treatment for boilers.[11][17] The anhydrous form is significantly more stable and less susceptible to air oxidation than its heptahydrate counterpart.[1][7]

Oxidation Reaction: 2Na₂SO₃(aq) + O₂(g) → 2Na₂SO₄(aq)

Thermal Decomposition

Sodium sulfite is stable at room temperature but decomposes at high temperatures.[1][15] Upon heating, it can decompose to form sodium sulfide (B99878) and sodium sulfate.[16] If heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and sodium oxide (Na₂O).[9][14][15]

Role in Pharmaceutical Formulations

In the pharmaceutical industry, anhydrous sodium sulfite is primarily used as an excipient, specifically as an antioxidant and preservative.[2][4][18] Its ability to scavenge oxygen helps protect active pharmaceutical ingredients (APIs) that are susceptible to oxidative degradation, thereby maintaining their potency and extending shelf life.[2][3][4] It is commonly found in injectable medications, ophthalmic solutions, and oral liquids.[2]

Experimental Protocols

Assay for Purity: Iodometric Redox Titration

This method determines the purity of sodium sulfite by reacting it with a known excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate (B1220275) solution.

Principle: Sulfite ions (SO₃²⁻) are oxidized by iodine (I₂) to sulfate ions (SO₄²⁻). The excess iodine is then titrated with thiosulfate ions (S₂O₃²⁻).

Reactions:

-

SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Methodology:

-

Sample Preparation: Accurately weigh approximately 250 mg of the anhydrous sodium sulfite sample.

-

Reaction with Iodine: Transfer the sample to a glass-stoppered flask. Add 50.0 mL of a standardized 0.1 N iodine solution. Stopper the flask and allow it to stand for 5 minutes to ensure the reaction is complete.[19]

-

Acidification: Add 1 mL of hydrochloric acid.[19]

-

Back-Titration: Titrate the excess (unreacted) iodine with a standardized 0.1 N sodium thiosulfate solution.

-

Endpoint Detection: As the solution turns pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.[20]

-

Continue the titration dropwise until the blue color disappears completely, leaving a colorless solution.[20]

-

Calculation: Calculate the amount of iodine that reacted with the sodium sulfite and, from this, the purity of the sample. Each mL of 0.1 N iodine is equivalent to 6.302 mg of Na₂SO₃.[19]

Identification Tests (Qualitative)

These are simple tests to confirm the presence of sodium and sulfite ions.

-

Test for Sulfite: An aqueous solution of sodium sulfite will decolorize a solution of iodine. When acidified, it will produce sulfur dioxide gas, which can be identified by its characteristic smell or by its ability to turn moist potassium dichromate paper from orange to green.

-

Test for Sodium: A sample introduced into a non-luminous flame will impart a strong yellow color, characteristic of sodium ions.

-

Alkalinity: A 1-in-10 aqueous solution is alkaline, which can be confirmed by the pink color produced upon adding a drop of phenolphthalein.

Limit Test for Heavy Metals

This protocol outlines a general method for ensuring heavy metal impurities are below a specified limit (e.g., 10 µg per g).

Methodology:

-

Test Preparation: Dissolve 8.0 g of the sodium sulfite sample in 25 mL of water.

-

Carefully and slowly add 15 mL of hydrochloric acid while shaking.

-

Heat the solution to boiling to expel the sulfur dioxide.

-

Cool the solution and dilute it with water to 100.0 mL.

-

Use a 25-mL portion of this solution for the subsequent colorimetric analysis against a standard lead solution as per established pharmacopeial methods (e.g., USP <231>).

Handling, Storage, and Safety

Anhydrous sodium sulfite is sensitive to moisture and air.[10][11][12] It should be stored in tightly closed containers in a cool, dry, and well-ventilated place, away from acids and strong oxidizing agents.[15][21][22][23] While not flammable, contact with acids can release toxic sulfur dioxide gas.[5][14][15] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling the powder to avoid irritation to the skin, eyes, and respiratory system.[10][14][24]

References

- 1. byjus.com [byjus.com]

- 2. Sodium Sulfite: An All-Purpose Chemical with many applications [tzgroupusa.com]

- 3. Sodium Sulfite | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. The Role of Sodium Metabisulfite in Pharmaceutical Applications and Formulations [tengerchemical.com]

- 5. camachem.com [camachem.com]

- 6. Sodium sulfite - Sciencemadness Wiki [sciencemadness.org]

- 7. Sodium_sulfite [chemeurope.com]

- 8. Sodium sulfite - Wikipedia [en.wikipedia.org]

- 9. Sodium Sulfite | Na2SO3 | CID 24437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. anhydrous sodium sulfite [chembk.com]

- 11. Sodium sulfite, anhydrous, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. chembk.com [chembk.com]

- 13. rongdachemical.com [rongdachemical.com]

- 14. hillbrothers.com [hillbrothers.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rongdachemical.com [rongdachemical.com]

- 17. Sodium Sulfite Anhydrous - Global Chemical Resources [globalchemicalresources.com]

- 18. rongdachemical.com [rongdachemical.com]

- 19. fao.org [fao.org]

- 20. youtube.com [youtube.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. nwsci.com [nwsci.com]

- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 24. redox.com [redox.com]

A Technical Guide to the Mechanism of Action of Sodium Sulfite as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium sulfite (B76179) (Na₂SO₃) is a widely utilized inorganic salt valued for its efficacy as a mild reducing agent and antioxidant.[1][2] In the pharmaceutical industry, it serves as a critical excipient, preserving the stability and potency of active pharmaceutical ingredients (APIs) by preventing oxidative degradation.[3] This technical guide provides an in-depth examination of the core mechanisms through which sodium sulfite exerts its reducing effects. Key areas of focus include its role as an oxygen scavenger, involving a free-radical-mediated pathway, and its nucleophilic addition reactions with carbonyl compounds. This document summarizes quantitative kinetic and thermodynamic data, details relevant experimental protocols for assessing its activity, and provides visual diagrams of reaction pathways and workflows to support research and development applications.

Core Mechanism of Action: Redox Chemistry

The fundamental action of sodium sulfite as a reducing agent lies in the ability of the sulfite ion (SO₃²⁻) to donate electrons, thereby becoming oxidized to the sulfate (B86663) ion (SO₄²⁻). In this process, the oxidation state of sulfur increases from +4 in sulfite to +6 in sulfate.

The general oxidation half-reaction can be represented differently depending on the pH of the environment:

-

In acidic solution: SO₃²⁻ + H₂O → SO₄²⁻ + 2H⁺ + 2e⁻

-

In basic solution: SO₃²⁻ + 2OH⁻ → SO₄²⁻ + H₂O + 2e⁻

This electron-donating capability allows sodium sulfite to reduce a variety of oxidizing agents.

Mechanism as an Oxygen Scavenger (Antioxidant)

One of the most critical applications of sodium sulfite in drug development is its function as an oxygen scavenger to protect APIs from oxidative degradation.[4] The overall stoichiometric reaction is:

2Na₂SO₃ + O₂ → 2Na₂SO₄

This reaction, while appearing simple, proceeds through a complex free-radical chain mechanism, which can be significantly accelerated by transition metal catalysts like cupric (Cu²⁺) or cobaltous (Co²⁺) ions.[5][6]

The process involves three main stages:

-

Initiation: A catalyst (Mⁿ⁺) abstracts an electron from a sulfite ion to form a sulfite radical anion (SO₃•⁻).

-

Propagation: The sulfite radical reacts with dissolved oxygen to form a highly reactive sulfonylperoxyl radical (SO₅•⁻). This radical then oxidizes another sulfite ion, regenerating the sulfite radical and continuing the chain reaction.

-

Termination: Radicals combine to form stable products, ending the chain.

Mechanism of Reaction with Aldehydes and Ketones

Sodium sulfite (or more accurately, sodium bisulfite, NaHSO₃, which exists in equilibrium with sulfite in solution) undergoes a nucleophilic addition reaction with the carbonyl carbon of aldehydes and many methyl ketones.[7] This reaction is reversible and results in the formation of a crystalline, water-soluble bisulfite addition product (an α-hydroxysulfonate).[8]

The reaction is sterically sensitive; it works well for aldehydes but is generally unfavorable for bulkier ketones due to steric hindrance around the carbonyl group.[7] This selectivity is exploited in chemical purification processes. An impure aldehyde can be mixed with a saturated sodium bisulfite solution, causing the aldehyde to precipitate as the adduct. The crystalline adduct is then filtered and washed. Subsequent treatment with a dilute acid or base regenerates the pure aldehyde.

Quantitative Data Summary

The efficacy of sodium sulfite as a reducing agent can be quantified through thermodynamic and kinetic parameters.

Table 1: Standard Redox Potentials

The standard electrode potential (E°) indicates the thermodynamic tendency for a reduction to occur. For sodium sulfite, the oxidation potential is more relevant. A more positive oxidation potential signifies a stronger reducing agent.

| Half-Reaction (Oxidation) | Conditions | Standard Potential (E°) | Citation(s) |

| SO₃²⁻ + 2OH⁻ → SO₄²⁻ + H₂O + 2e⁻ | Basic (pH 14) | +0.93 V | |

| SO₃²⁻ + H₂O → SO₄²⁻ + 2H⁺ + 2e⁻ | Acidic (pH 0) | +0.04 V | [4] |

Table 2: Oxygen Scavenging Stoichiometry and Kinetics

The rate of oxygen consumption is highly dependent on concentration, temperature, and the presence of catalysts.

| Parameter | Value / Finding | Conditions | Citation(s) |

| Stoichiometry | 7.88 ppm Na₂SO₃ consumes 1.0 ppm O₂ | Standard | |

| Uncatalyzed Kinetics | Reaction Rate Constant (K) = 3 x 10⁻⁵ mM⁰.³⁵ s⁻¹ | 25 °C, Aqueous Solution | |

| Cu²⁺ Catalyzed Kinetics | Reaction Order (Oxygen): 0.5 Reaction Order (Sulfite): 1.0 Reaction Order (Cu²⁺): 0.25 | 25 °C, Rapid-Mixing Flow | [5] |

Experimental Protocols

Protocol 1: Determination of Reducing Capacity via Redox Titration

This protocol determines the concentration of a sodium sulfite solution by titrating it against a standardized strong oxidizing agent, potassium permanganate (B83412) (KMnO₄).

Materials:

-

Sodium sulfite solution (unknown concentration)

-

Standardized 0.02 M Potassium permanganate (KMnO₄) solution

-

1 M Sulfuric acid (H₂SO₄)

-

50 mL Burette, 25 mL Pipette, 250 mL Erlenmeyer flasks

-

Distilled water

Procedure:

-

Rinse and fill the burette with the standardized KMnO₄ solution. Record the initial volume.

-

Pipette 25.0 mL of the sodium sulfite solution into a 250 mL Erlenmeyer flask.

-

Add approximately 25 mL of 1 M H₂SO₄ to the flask to ensure acidic conditions.

-

Place the flask under the burette and begin adding the KMnO₄ solution dropwise while continuously swirling the flask.

-

The deep purple color of the permanganate ion (MnO₄⁻) will disappear as it is reduced to the colorless manganese(II) ion (Mn²⁺) by the sulfite.[1]

-

The endpoint is reached when a single drop of KMnO₄ imparts a faint, persistent pink color to the solution, indicating that all the sulfite has been consumed.

-

Record the final burette volume.

-

Repeat the titration at least two more times for precision.

-

Calculate the concentration of the sodium sulfite solution using the stoichiometry of the balanced redox equation: 2MnO₄⁻ + 5SO₃²⁻ + 6H⁺ → 2Mn²⁺ + 5SO₄²⁻ + 3H₂O.

Protocol 2: Measuring Oxygen Scavenging Rate with a Dissolved Oxygen Probe

This method uses a polarographic or luminescent dissolved oxygen (LDO) probe to measure the rate at which sodium sulfite consumes dissolved oxygen in an aqueous solution.

Materials:

-

Dissolved Oxygen (DO) probe and meter

-

Sodium sulfite solution (e.g., 0.1 M)

-

Cobalt(II) chloride solution (catalyst, e.g., 1 g/L)

-

Air-saturated distilled water

-

Sealed reaction vessel with a port for the DO probe

-

Stir plate and stir bar

Procedure:

-

Probe Calibration (Two-Point):

-

100% Saturation Point: Place the DO probe in vigorously stirred, air-saturated distilled water. Allow the reading to stabilize and calibrate this as the 100% saturation point.

-

Zero-Oxygen Point: Prepare a zero-oxygen solution by dissolving an excess of sodium sulfite (e.g., 500 mg) and a small amount of cobalt chloride catalyst in 250 mL of distilled water. Place the probe in this solution, ensuring no air bubbles are trapped. Allow the reading to stabilize and calibrate this as the 0% oxygen point.[8]

-

-

Measurement:

-

Add a known volume of air-saturated distilled water to the sealed reaction vessel and place it on the stir plate.

-

Insert the calibrated DO probe and begin recording the dissolved oxygen concentration over time. Ensure the initial reading is stable at or near 100% saturation.

-

Inject a known volume of the sodium sulfite solution into the vessel to initiate the reaction.

-

Continue to record the dissolved oxygen concentration as it decreases over time.

-

-

Data Analysis:

-

Plot the dissolved oxygen concentration versus time.

-

The initial slope of the curve represents the initial reaction rate. This rate can be analyzed under different conditions (e.g., varying sulfite concentration, temperature, or catalyst concentration) to determine reaction kinetics.

-

Applications in Drug Development

-

Antioxidant in Formulations: Sodium sulfite is a preferred antioxidant for parenteral, ophthalmic, and oral liquid formulations. It protects sensitive APIs, such as catecholamines (epinephrine), phenolics, and certain antibiotics, from oxidation.

-

Stabilizer for Biologics: In protein and peptide drug formulations, oxidative damage to amino acid residues like methionine and cysteine is a major degradation pathway. Sodium sulfite can act as a scavenger for residual oxygen and peroxides, helping to maintain the structural integrity and biological activity of these molecules.

-

Manufacturing Process Aid: It can be used to remove dissolved oxygen from water for injection (WFI) and other process solutions, preventing oxidation during drug manufacturing.[4]

Conclusion

Sodium sulfite is a versatile and effective reducing agent whose mechanisms of action are well-understood. Its primary functions as an oxygen scavenger via a catalyzed free-radical pathway and as a nucleophilic agent toward carbonyls make it an invaluable tool for chemists and drug development professionals. By understanding the quantitative aspects of its reactivity and employing standardized experimental protocols, researchers can effectively harness its properties to enhance the purity, stability, and shelf-life of pharmaceutical products.

References

- 1. consider the standard reduction potentials (in volts) as shown in figure Find `E^(@)` [allen.in]

- 2. Solved The half reaction for reduction of sulfate to sulfite | Chegg.com [chegg.com]

- 3. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]

- 4. scribd.com [scribd.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. gov.nl.ca [gov.nl.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of Disodium Sulfite in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of disodium (B8443419) sulfite (B76179) (Na₂SO₃) in both aqueous and various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, offering critical data for process design, product stability, and analytical method development.

Executive Summary

Disodium sulfite is an inorganic salt with significant applications in the pharmaceutical, food, and water treatment industries, primarily as a reducing agent and preservative. Its solubility is a critical physical property that dictates its behavior in various chemical processes. This document details the solubility of disodium sulfite in water across a range of temperatures and in a selection of common organic solvents. Furthermore, it provides standardized experimental protocols for the determination of solubility and the quantification of sulfite concentration, ensuring reproducibility and accuracy in laboratory settings.

Aqueous Solubility of Disodium Sulfite

Disodium sulfite is freely soluble in water. Its solubility is notably dependent on temperature, generally increasing with a rise in temperature up to a certain point. The following table summarizes the solubility of anhydrous disodium sulfite in water at various temperatures.

Table 1: Solubility of Anhydrous Disodium Sulfite in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 14.4[1] |

| 20 | 26.1[1] |

| 40 | 37.4[1] |

| 60 | 33.2[1][2] |

| 80 | 29.0[1][2] |

| 100 | 26.6[1][2] |

It is important to note that disodium sulfite can exist as a heptahydrate (Na₂SO₃·7H₂O), which has a different solubility profile. The anhydrous form is more stable against oxidation by air.

Solubility of Disodium Sulfite in Organic Solvents

In contrast to its high solubility in water, disodium sulfite exhibits limited solubility in most organic solvents. This property is crucial for processes such as precipitation, crystallization, and solvent-based extractions.

Table 2: Solubility of Disodium Sulfite in Various Organic Solvents

| Solvent | Solubility |

| Ethanol | Very slightly soluble / Sparingly soluble[1][3] |

| Methanol | Insoluble |

| Acetone | Insoluble[4] |

| Ether | Almost insoluble[3] |

| Glycerol | Soluble[5][6] |

| Liquid Ammonia | Insoluble[6] |

| Benzonitrile | Insoluble[1] |

| Ethyl Acetate | Insoluble[1] |

| Methyl Acetate | Insoluble[1] |

Experimental Protocols

Accurate determination of solubility is paramount for reliable process development. The following sections detail the methodologies for determining the solubility of disodium sulfite.

Isothermal Saturation Method for Solubility Determination

The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

4.1.1 Materials and Equipment

-

Disodium sulfite (anhydrous, analytical grade)

-

Solvent (e.g., deionized water, ethanol)

-

Thermostatically controlled water bath or incubator shaker

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., titrator, UV-Vis spectrophotometer)

4.1.2 Procedure

-

Sample Preparation: Add an excess amount of disodium sulfite to a known volume or weight of the solvent in a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of disodium sulfite in the diluted solution using a validated analytical method, such as iodometric titration.

-

Calculation: Calculate the solubility of disodium sulfite in the solvent at the given temperature, expressed as g/100 g of solvent or g/100 mL of solvent.

Iodometric Titration for Sulfite Concentration Measurement

Iodometric titration is a reliable and widely used method for quantifying sulfite concentrations.

4.2.1 Reagents

-

Standardized iodine solution (e.g., 0.1 N)

-

Standardized sodium thiosulfate (B1220275) solution (e.g., 0.1 N)

-

Starch indicator solution (1% w/v)

-

Sulfuric acid (dilute, e.g., 1 M)

4.2.2 Procedure

-

To a known volume of the (diluted) sample solution containing sulfite, add a known excess volume of standardized iodine solution and a small amount of dilute sulfuric acid.

-

The iodine will oxidize the sulfite to sulfate.

-

Titrate the excess, unreacted iodine with a standardized sodium thiosulfate solution.

-

As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.

-

Calculate the amount of iodine that reacted with the sulfite and, subsequently, the concentration of disodium sulfite in the original sample.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of disodium sulfite.

Caption: Workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of an inorganic salt like disodium sulfite is influenced by several interconnected factors.

Caption: Factors influencing solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of disodium sulfite in aqueous and organic solvents, supported by quantitative data and detailed experimental protocols. The information presented is essential for scientists and researchers involved in the development of pharmaceutical products and other chemical processes where disodium sulfite is utilized. Adherence to the outlined experimental methodologies will ensure the generation of accurate and reproducible solubility data, facilitating informed decision-making in research and development.

References

The Redox Potential of the Sulfite/Sulfate Couple: A Technical Guide for Researchers

An in-depth exploration of the electrochemical properties of the sulfite (B76179)/sulfate (B86663) redox couple, its measurement, and its biological significance.

This technical guide provides a comprehensive overview of the redox potential of the sulfite/sulfate (SO₃²⁻/SO₄²⁻) couple in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the thermodynamic principles, experimental determination, and biological relevance of this important electrochemical system. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, key pathways and conceptual relationships are visualized using diagrams to facilitate understanding.

Thermodynamic Principles of the Sulfite/Sulfate Redox Couple

The oxidation of sulfite (SO₃²⁻) to sulfate (SO₄²⁻) is a two-electron transfer process. The standard redox potential (E°) of this couple is highly dependent on the pH of the solution, as the speciation of sulfur and the involvement of protons or hydroxide (B78521) ions in the half-reaction changes with pH.

The half-reactions and their corresponding standard potentials in acidic and basic media are presented below. It is important to note that different standard potential values are reported in the literature for acidic conditions, which may be attributed to the different hydrated and protonated forms of sulfur dioxide considered in the half-reaction.

Redox Reactions and Standard Potentials

The electrochemical conversion between sulfite and sulfate can be represented by the following half-reactions:

In acidic solution:

SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻ ⇌ H₂SO₃(aq) + H₂O(l)

-

E° = +0.17 V vs. Standard Hydrogen Electrode (SHE)

An alternative representation in acidic solution is:

SO₄²⁻(aq) + 2H⁺(aq) + 2e⁻ ⇌ SO₃²⁻(aq) + H₂O(l)

-

E° = -0.58 V vs. SHE has also been reported.

In basic solution:

SO₄²⁻(aq) + H₂O(l) + 2e⁻ ⇌ SO₃²⁻(aq) + 2OH⁻(aq)

-

E° = -0.92 V vs. SHE [1]

The Nernst Equation and pH Dependence

The actual redox potential (E) of the sulfite/sulfate couple under non-standard conditions is described by the Nernst equation. This equation highlights the dependence of the potential on the concentrations of the oxidized and reduced species, as well as the pH of the solution.

The general form of the Nernst equation is:

E = E° - (RT/nF) * ln(Q)

Where:

-

E is the redox potential under non-standard conditions.

-

E° is the standard redox potential.

-

R is the universal gas constant (8.314 J/(mol·K)).

-

T is the absolute temperature in Kelvin.

-

n is the number of electrons transferred in the half-reaction (in this case, 2).

-

F is the Faraday constant (96,485 C/mol).

-

Q is the reaction quotient.

For the pH-dependent half-reactions, the Nernst equation can be expressed as follows:

For the acidic reaction (SO₄²⁻ + 4H⁺ + 2e⁻ ⇌ H₂SO₃ + H₂O):

E = E° - (RT/2F) * ln([H₂SO₃]/([SO₄²⁻][H⁺]⁴))

For the basic reaction (SO₄²⁻ + H₂O + 2e⁻ ⇌ SO₃²⁻ + 2OH⁻):

E = E° - (RT/2F) * ln(([SO₃²⁻][OH⁻]²)/[SO₄²⁻])

These equations mathematically illustrate the significant influence of pH on the redox potential. As the concentration of H⁺ (in acidic solution) or OH⁻ (in basic solution) changes, the potential at which the oxidation of sulfite to sulfate occurs will shift. This relationship is graphically represented in Pourbaix diagrams for sulfur, which map the regions of thermodynamic stability for different sulfur species as a function of both pH and potential.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the redox potential of the sulfite/sulfate couple.

| Parameter | Value | Conditions | Reference |

| Standard Redox Potential (E°) | |||

| SO₄²⁻ + 4H⁺ + 2e⁻ ⇌ H₂SO₃ + H₂O | +0.17 V | Acidic solution | [2] |

| SO₄²⁻ + 2H⁺ + 2e⁻ ⇌ SO₃²⁻ + H₂O | -0.58 V | Acidic solution | [3] |

| SO₄²⁻ + H₂O + 2e⁻ ⇌ SO₃²⁻ + 2OH⁻ | -0.92 V | Basic solution | [1] |

| Number of Electrons Transferred (n) | 2 |

Experimental Protocols for Measuring Redox Potential

The redox potential of the sulfite/sulfate couple can be determined experimentally using various electrochemical techniques. Cyclic voltammetry is a powerful and commonly used method for this purpose. Additionally, titrimetric methods can be employed to determine the concentration of sulfite, which is essential for calculating the reaction quotient in the Nernst equation.

Detailed Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. This technique provides information about the redox potentials and the kinetics of the electron transfer reactions.

Objective: To determine the oxidation potential of the sulfite/sulfate couple.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Platinum, Gold, or Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

-

Sodium sulfite (Na₂SO₃)

-

Supporting electrolyte (e.g., 0.1 M sodium sulfate, Na₂SO₄)

-

Buffer solutions of various pH values

-

Deionized water

-

Nitrogen or Argon gas for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad to obtain a mirror-like finish.

-

Rinse the polished electrode thoroughly with deionized water and sonicate for a few minutes to remove any adhered alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrolyte Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M Na₂SO₄) in the desired buffer solution.

-

Prepare a stock solution of sodium sulfite (e.g., 10 mM) in the supporting electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add a known volume of the supporting electrolyte solution to the cell.

-

Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.

-

Record a background CV of the supporting electrolyte over the desired potential range (e.g., -1.0 V to +1.5 V vs. Ag/AgCl). The scan rate can initially be set to 50 mV/s.[4][5]

-

Add a known concentration of the sodium sulfite stock solution to the cell.

-

Allow the solution to equilibrate for a few minutes while continuing to deaerate.

-

Record the cyclic voltammogram of the sulfite solution. Typically, the scan is initiated from a potential where no reaction occurs towards the oxidation potential. The potential is then scanned back to the initial potential.

-

Repeat the measurement at different scan rates (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the kinetics of the reaction.

-

Repeat the entire procedure at different pH values to study the pH dependence of the redox potential.

-

Data Analysis:

-

From the resulting voltammogram, identify the anodic peak potential (Epa), which corresponds to the oxidation of sulfite to sulfate.

-

The half-wave potential (E₁/₂), which is a good approximation of the formal redox potential, can be calculated as the average of the anodic and cathodic peak potentials (Epa and Epc) for a reversible system. For irreversible systems, the peak potential itself is often reported.

-

Plot the peak current versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.

-

Plot the peak potential versus the logarithm of the scan rate to obtain information about the electron transfer kinetics.

-

Plot the measured potentials versus pH to visualize the pH dependency.

Protocol for Titrimetric Determination of Sulfite Concentration

This method is based on the oxidation of sulfite by a standard solution of potassium iodide-iodate in an acidic medium.

Objective: To determine the concentration of sulfite in a solution.

Materials and Equipment:

-

Buret

-

Erlenmeyer flask

-

Pipettes

-

Standardized potassium iodide-iodate (KIO₃-KI) solution (e.g., 0.0125 N)

-

Sulfuric acid (H₂SO₄), concentrated or dilute

-

Starch indicator solution

-

Deionized water

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the sulfite-containing sample into an Erlenmeyer flask.

-

Dilute with deionized water if necessary.

-

-

Titration:

-

Acidify the sample by adding a few drops of sulfuric acid.

-

Add a few drops of starch indicator solution. The solution should remain colorless.

-

Titrate the sample with the standardized potassium iodide-iodate solution from the buret. Swirl the flask continuously.

-

The endpoint is reached when the solution turns a faint, permanent blue color.[6][7] This indicates that all the sulfite has been oxidized, and the excess iodine is now reacting with the starch.

-

Record the volume of the titrant used.

-

Calculation: The concentration of sulfite can be calculated using the following formula:

mg/L SO₃²⁻ = (A × N × 40,000) / mL of sample

Where:

-

A = mL of KIO₃-KI titrant used

-

N = Normality of the KIO₃-KI titrant

Biological Significance and Signaling Pathways

The sulfite/sulfate redox couple is of significant biological importance, particularly in the context of metabolism and detoxification. The enzyme sulfite oxidase, located in the mitochondrial intermembrane space, plays a critical role in catalyzing the oxidation of sulfite to sulfate. This is the final step in the degradation of sulfur-containing amino acids, such as cysteine and methionine.

Deficiencies in sulfite oxidase activity can lead to the accumulation of toxic levels of sulfite, resulting in severe neurological disorders. Therefore, understanding the mechanism of this enzyme and its role in cellular redox homeostasis is crucial for researchers in drug development and toxicology.

Sulfite Oxidase Signaling Pathway

The enzymatic oxidation of sulfite by sulfite oxidase involves a multi-step electron transfer process. The enzyme contains a molybdenum cofactor (Moco) at the active site and a heme group that facilitates electron transfer.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. rsteyn.wordpress.com [rsteyn.wordpress.com]

- 3. Solved The standard reduction potential for two reactions | Chegg.com [chegg.com]

- 4. 2.5. Cyclic voltammetry [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

An In-depth Technical Guide to the Crystalline Structure of Sodium Sulfite Heptahydrate

This technical guide provides a comprehensive overview of the crystalline structure of sodium sulfite (B76179) heptahydrate (Na₂SO₃·7H₂O), intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, molecular geometry, and the intricate network of hydrogen bonding that defines this compound's solid-state architecture.

Crystal Structure and Unit Cell Parameters

Sodium sulfite heptahydrate crystallizes in the monoclinic system.[1][2][3][4] The crystal structure is characterized by a layered arrangement of cationic sodium-water layers and anionic sulfite layers stacked along the[5] direction.[6][1][7] The crystallographic data, determined by single-crystal X-ray diffraction at 100 K, are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.8576 (8) Å |

| b | 7.2197 (5) Å |

| c | 12.6965 (9) Å |

| α | 90° |

| β | 106.7938 (17)° |

| γ | 90° |

| Unit Cell Volume | 1040.85 (12) ų |

| Z | 4 |

| Density (calculated) | 1.594 g/cm³ |

Data sourced from a study by Weil and Mereiter (2020).[8]

Coordination Environment and Molecular Geometry

The crystal structure of sodium sulfite heptahydrate features two distinct sodium cations, both of which are octahedrally coordinated by six water molecules, forming [Na(H₂O)₆]⁺ octahedra. These octahedra are linked through edge and corner sharing to form infinite layers parallel to the (100) plane.[8]

The sulfite anion (SO₃²⁻) exhibits a trigonal-pyramidal geometry, with the sulfur atom positioned at the apex.[2] These isolated sulfite anions are situated between the cationic sodium-water layers.[6][1]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value |

| S-O Bond Lengths | |

| S1-O1 | 1.5338 (5) Å |

| S1-O2 | 1.5224 (5) Å |

| S1-O3 | 1.5242 (5) Å |

| O-S-O Angles | |

| O1-S1-O2 | 105.85 (3)° |

| O1-S1-O3 | 105.86 (3)° |

| O2-S1-O3 | 106.07 (3)° |

| Na-O Bond Lengths | |

| Na1-O (range) | 2.3690 (6) - 2.4952 (6) Å |

| Na2-O (range) | 2.3783 (6) - 2.4935 (6) Å |

Data reflects the geometry determined at 100 K.[8]

Hydrogen Bonding Network

An extensive and intricate network of hydrogen bonds provides further stability to the crystal structure. These interactions connect the sulfite anions to the cationic layers.[1] Notably, in addition to the more common O-H···O hydrogen bonds, a remarkable O-H···S hydrogen bond is present, with an O···S donor-acceptor distance of 3.2582 (6) Å.[1]

Table 3: Key Hydrogen Bond Distances

| Donor-H···Acceptor | D···A Distance (Å) |

| O8-H8B···S1 | 3.2582 (6) |

| O-H···O (range) | 2.690 (5) - 3.060 (4) Å (comparison with Na₂CO₃·7H₂O) |

The O-H···S bond is a peculiar feature of this structure.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of sodium sulfite heptahydrate was achieved through single-crystal X-ray diffraction. The general experimental procedure is outlined below.

4.1 Crystallization Colorless, prismatic crystals of Na₂SO₃·7H₂O were grown by the recrystallization of a saturated aqueous solution of sodium sulfite.[6] The process involves dissolving anhydrous sodium sulfite in deionized water at a slightly elevated temperature, followed by slow cooling to ambient temperature, which allows for the formation of well-defined single crystals. Crystallization is typically carried out below 35°C to favor the formation of the heptahydrate form over the anhydrous form.[9]

4.2 Data Collection A suitable single crystal was selected and mounted on a diffractometer. The crystal was cooled to 100 K using a nitrogen gas stream to minimize thermal vibrations and improve the quality of the diffraction data. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) was used to irradiate the crystal. The diffraction data were collected by rotating the crystal and detector to measure the intensities of a large number of reflections at different orientations.

4.3 Structure Solution and Refinement The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². The positions of all non-hydrogen atoms were located and refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined freely.[8] The final structural model was validated using standard crystallographic software.

Visualizations

The following diagrams illustrate the structural arrangement and relationships within the crystalline lattice of sodium sulfite heptahydrate.

Caption: Structural hierarchy in sodium sulfite heptahydrate.

Caption: Workflow for crystal structure determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium sulfite - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. byjus.com [byjus.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Sodium sulfite heptahydrate and its relation to sodium carbonate heptahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4003985A - Production of sodium sulfite - Google Patents [patents.google.com]

- 8. reposiTUm: Sodium sulfite heptahydrate and its relation to sodium carbonate heptahydrate [repositum.tuwien.at]

- 9. US4112061A - Production of sodium sulfite utilizing mother liquor from the sodium metabisulfite process - Google Patents [patents.google.com]

Environmental Fate and Degradation of Disodium Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) sulfite (B76179) (Na₂SO₃), a widely used inorganic salt in various industrial applications including pharmaceuticals, food preservation, and water treatment, ultimately finds its way into the environment. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the environmental transformation of disodium sulfite, focusing on its degradation pathways, influencing factors, and the methodologies used for its assessment.

Core Concepts: Dissociation and Oxidation

Upon entering an aqueous environment, disodium sulfite readily dissociates into sodium ions (Na⁺) and sulfite ions (SO₃²⁻)[1]. The sulfite ion is the primary species of interest in terms of environmental degradation. The predominant fate of the sulfite ion in the environment is oxidation to the sulfate (B86663) ion (SO₄²⁻), which is a naturally occurring and essential nutrient. Biodegradation is not considered a significant degradation pathway for inorganic compounds like disodium sulfite[1].

Environmental Fate in Aquatic Systems

In aqueous environments such as rivers, lakes, and oceans, the primary degradation mechanism for disodium sulfite is the oxidation of the sulfite ion to sulfate. This reaction is influenced by several factors, including the presence of dissolved oxygen, pH, temperature, and the presence of catalytic metal ions.

Abiotic Degradation: Oxidation Pathways

The oxidation of sulfite to sulfate can proceed through both uncatalyzed and catalyzed pathways.

-

Uncatalyzed Oxidation: In the absence of catalysts, the oxidation of sulfite by dissolved oxygen is relatively slow. The reaction is complex and involves radical chain mechanisms.

-

Catalyzed Oxidation: The rate of sulfite oxidation is significantly accelerated by the presence of transition metal ions, which are ubiquitous in natural waters. Metal ions such as copper (Cu²⁺), manganese (Mn²⁺), iron (Fe³⁺), and chromium (Cr⁶⁺) act as catalysts in this process[1].

The overall chemical equation for the oxidation of sulfite to sulfate is:

2 SO₃²⁻ + O₂ → 2 SO₄²⁻

Quantitative Data on Aqueous Oxidation

The following table summarizes the kinetic data for the oxidation of sulfite in aqueous solutions.

| Parameter | Condition | Value | Reference |

| Reaction Order | With respect to Oxygen | 0.5 | Yasunishi, 1977 |

| With respect to Sulfite | 1 | Yasunishi, 1977 | |

| With respect to Cu²⁺ catalyst | 0.25 | Yasunishi, 1977 | |

| Kinetic Constant (uncatalyzed) | 25.0 °C, pH 2.1 - 4.5 | 8.0 ± 0.5 x 10⁻⁴ s⁻¹ | de la S.B. Santos et al., 2006 |

Experimental Protocol: Determination of Sulfite Oxidation Rate in Water

A common method to determine the rate of sulfite oxidation in an aqueous solution involves monitoring the decrease in sulfite concentration or the increase in sulfate concentration over time.

1. Materials and Apparatus:

-

Reaction vessel (e.g., stirred-tank reactor)

-

Oxygen supply and monitoring system

-

pH meter and controller

-

Temperature control system (e.g., water bath)

-

Analytical instruments for sulfite and sulfate determination (e.g., titrator, ion chromatograph, spectrophotometer)

-

Reagents: Disodium sulfite, purified water, buffer solutions, catalyst solutions (if applicable), and analytical reagents.

2. Procedure:

-

Prepare a stock solution of disodium sulfite in deoxygenated, purified water.

-

Transfer a known volume of the sulfite solution to the reaction vessel and adjust the temperature and pH to the desired experimental conditions.

-

If studying catalyzed oxidation, add a known concentration of the metal catalyst.

-

Initiate the reaction by bubbling oxygen or air at a controlled rate into the solution.

-

Collect samples at regular time intervals.

-

Immediately quench the reaction in the collected samples to prevent further oxidation (e.g., by adding a complexing agent like EDTA for catalyzed reactions).

-

Analyze the concentration of sulfite and/or sulfate in each sample using a validated analytical method (e.g., iodometric titration for sulfite, ion chromatography for sulfate).

8. Data Analysis:

-

Plot the concentration of sulfite or sulfate as a function of time.

-

Determine the reaction rate from the slope of the concentration-time curve.

-

By varying the initial concentrations of sulfite, oxygen, and catalyst, the reaction orders and the rate constant can be determined.

Environmental Fate in Soil

Information on the direct degradation of disodium sulfite in soil is limited. However, based on the principles of sulfur geochemistry and microbial ecology, its fate can be inferred.

Abiotic and Biotic Transformation in Soil

Upon introduction to soil, disodium sulfite will dissolve in the soil pore water. The primary transformation pathway is expected to be the oxidation of sulfite to sulfate. This process can be influenced by both abiotic and biotic factors.

-

Abiotic Oxidation: Similar to aqueous systems, sulfite can be abiotically oxidized in the presence of oxygen and metal catalysts (e.g., iron and manganese oxides) that are naturally present in soils. The rate of this process will depend on soil pH, redox potential, and the availability of oxygen. In acidic soils, sulfite can be converted to sulfur dioxide (SO₂), which can be toxic to plant roots. However, this toxicity is generally transient as the sulfite is oxidized to the less toxic sulfate.

-

Microbial Oxidation: Soil microorganisms, particularly sulfur-oxidizing bacteria of the genus Thiobacillus, play a crucial role in the oxidation of reduced sulfur compounds. These bacteria can utilize sulfite as an energy source, converting it to sulfate. The rate of microbial oxidation is dependent on factors that affect microbial activity, including temperature, moisture content, aeration (oxygen availability), and soil pH.

Due to its high solubility and the negative charge of the sulfite and sulfate ions, significant adsorption to soil particles is not expected[1]. Therefore, leaching into groundwater is a potential transport mechanism, where it would undergo further oxidation.

Experimental Protocol: Aerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol provides a framework for assessing the rate and route of disodium sulfite degradation in soil under aerobic conditions.

1. Materials and Apparatus:

-

Incubation vessels (e.g., biometer flasks)

-

System for supplying humidified, carbon dioxide-free air

-

Trapping solutions for volatile compounds and ¹⁴CO₂ (if using radiolabeled sulfite)

-

Soil with known characteristics (texture, pH, organic carbon content, microbial biomass)

-

Analytical instruments for sulfite and sulfate analysis in soil extracts.

2. Procedure:

-

Select and characterize the test soil. The soil should be fresh and sieved (e.g., <2 mm).

-

Treat the soil with a known concentration of disodium sulfite. The application rate should be relevant to expected environmental concentrations.

-

Establish control samples (soil without sulfite) and sterile controls (to distinguish between abiotic and biotic degradation).

-

Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

Maintain a continuous flow of humidified, CO₂-free air through the incubation vessels.

-

At specified time intervals, sacrifice replicate samples.

-

Extract the soil samples with an appropriate solvent (e.g., water or a buffer solution) to recover sulfite and sulfate.

-

Analyze the extracts for the concentrations of the parent compound (sulfite) and its primary degradation product (sulfate).

9. Data Analysis:

-

Plot the concentration of sulfite over time to determine its disappearance rate.

-

Calculate the degradation half-life (DT₅₀) of sulfite in the soil.

-

Analyze the formation and decline of sulfate to establish a mass balance.

Ecotoxicological Profile

Disodium sulfite generally exhibits low toxicity to aquatic organisms. The following table summarizes available aquatic toxicity data.

| Test Species | Endpoint | Results (mg/L) | Reference |

| Acute Toxicity | |||

| Golden orfe (Leuciscus idus) | 96-hr LC₅₀ | 316 | ECHA |

| Daphnia magna | 48-hr EC₅₀ | 89* (59) | ECHA |

| Desmodesmus subspicatus | 72-hr EC₅₀ | 43.8* (29) | ECHA |

| Chronic Toxicity | |||

| Zebrafish (Danio rerio) | 34-d NOEC | >316 | ECHA |

| Daphnia magna | 21-d NOEC | >10* (6.6) | ECHA |

| Desmodesmus subspicatus | EC₁₀ | 33.3* (22) | ECHA |

*Test substance: sodium disulfite; adjusted concentration for sodium sulfite in parentheses.

Visualizations

Caption: Primary environmental degradation pathway of disodium sulfite.

Caption: Workflow for a soil degradation study of disodium sulfite.

Conclusion

The environmental fate of disodium sulfite is primarily governed by the rapid oxidation of the sulfite ion to the sulfate ion. In aquatic environments, this process is well-understood and is significantly accelerated by the presence of dissolved oxygen and catalytic metal ions. In soil, while direct quantitative data is scarce, a similar oxidative transformation to sulfate is the expected dominant pathway, mediated by both abiotic and biotic processes. Disodium sulfite exhibits low potential for bioaccumulation and is of low toxicity concern to aquatic life. The experimental protocols outlined in this guide provide a framework for further research into the quantitative aspects of its environmental degradation, particularly in soil matrices.

References

A Technical Guide to Sodium Sulfite as an Oxygen Scavenger in Aqueous Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dissolved oxygen (DO) is a critical parameter in many aqueous systems, often acting as a key driver of undesirable oxidative processes. In fields ranging from industrial water treatment to pharmaceutical formulation, the effective removal of DO is essential for preventing corrosion, maintaining product stability, and ensuring experimental integrity. Sodium sulfite (B76179) (Na₂SO₃) is a widely utilized chemical oxygen scavenger valued for its efficiency, rapid action (particularly when catalyzed), and cost-effectiveness.[1][2] It functions by reacting with dissolved oxygen to form the more inert and soluble sodium sulfate (B86663).[3]

This technical guide provides an in-depth exploration of the core principles governing the use of sodium sulfite as an oxygen scavenger. It covers the fundamental chemistry, reaction kinetics, influencing factors, and practical applications relevant to research and development. Detailed experimental protocols are provided to guide researchers in evaluating and implementing this scavenging technology, accompanied by structured data tables and process diagrams for clarity.

Core Principles of Oxygen Scavenging

Chemical Reaction and Mechanism

The primary mechanism by which sodium sulfite removes dissolved oxygen is a direct redox reaction. The sulfite ion (SO₃²⁻) is oxidized to the sulfate ion (SO₄²⁻), while molecular oxygen (O₂) is reduced.

The overall balanced chemical equation is:

2Na₂SO₃ (Sodium Sulfite) + O₂ (Oxygen) → 2Na₂SO₄ (Sodium Sulfate) [4]

This reaction effectively converts corrosive dissolved oxygen into a harmless, soluble salt, thereby increasing the total dissolved solids (TDS) in the system.[5]

Stoichiometry and Dosage

The required dosage of sodium sulfite depends on the concentration of dissolved oxygen and the desired residual sulfite level. A residual is often maintained to handle any unexpected oxygen ingress.[1]

Theoretically, 7.88 parts per million (ppm) of pure sodium sulfite are required to remove 1.0 ppm of dissolved oxygen.[6] However, in practice, commercial-grade sodium sulfite is used, and factors like handling losses and blowdown in industrial systems necessitate a higher dosage. A common rule of thumb is to use approximately 10 parts of commercial sodium sulfite for every 1 part of dissolved oxygen.[4]

The total required dosage can be calculated to eliminate existing oxygen and provide a protective residual.[7]

| Parameter | Value | Unit | Reference |

| Theoretical Stoichiometry | 7.88 | ppm Na₂SO₃ per ppm O₂ | [6] |

| Practical Dosage (Commercial Grade) | ~10 | lbs Na₂SO₃ per lb O₂ | [4] |

| Sulfite Residual Conversion | 1.6 | ppm Na₂SO₃ per 1 ppm SO₃ residual | [7] |

Table 1. Stoichiometric and Practical Dosage Ratios for Sodium Sulfite.

Reaction Kinetics and Influencing Factors

The rate of the oxygen-sulfite reaction is not instantaneous and is governed by several key parameters.[6] Understanding these factors is crucial for optimizing the scavenging process, especially in systems where rapid oxygen removal is required.

| Factor | Effect on Reaction Rate | Optimal Condition / Details | References |

| Temperature | Increases significantly with temperature. | Rate approximately doubles for every 18°F (10°C) increase. The reaction is rapid at temperatures of 212°F (100°C) and above. | [6] |

| pH | Rate is pH-dependent. | The reaction proceeds most rapidly in the pH range of 8.5 to 10.0. | [6] |

| Catalysts | Dramatically increases the reaction rate. | Heavy metal cations such as cobalt (Co²⁺), copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), manganese (Mn²⁺), and nickel (Ni²⁺) are effective catalysts. Cobalt is most common. | [2][6][8] |

| Inhibitors | Decreases the reaction rate. | Certain alcohols, phenols, amines, thiosulfates, chelants, and trace organic contaminants can inhibit the reaction by complexing with catalysts. | [1][2] |

| Concentration | Higher concentration increases the rate. | An overfeed or excess of sodium sulfite can increase the reaction speed. | [6] |

Table 2. Key Factors Influencing the Sodium Sulfite-Oxygen Reaction Rate.

The Role of Catalysts

For many applications, particularly at ambient or low temperatures, the uncatalyzed reaction is too slow to be effective. The addition of a catalyst, typically a cobalt salt, is standard practice to ensure near-instantaneous oxygen removal.[8][9] The catalyst significantly lowers the activation energy of the reaction.

| Scavenger Type | Time | % Oxygen Removed | Reference |

| Catalyzed Sodium Sulfite | 25 seconds | 100% | [8] |

| Uncatalyzed Sodium Sulfite | 25 seconds | < 50% | [8] |

Table 3. Comparative Performance of Catalyzed vs. Uncatalyzed Sodium Sulfite.

It is critical to note that catalyst activity can be compromised. For instance, cobalt can precipitate as an insoluble hydroxide (B78521) at a pH above 8.3 or in the presence of phosphates, deactivating it.[2] Therefore, catalyzed sulfite solutions should not be mixed with caustic products and should ideally be injected upstream of other chemical treatments.[2]

Applications in Research and Development

While sodium sulfite is a workhorse in industrial boiler water treatment, its principles are directly applicable to scientific and pharmaceutical contexts.[3][10]

-

Protection of Drug Formulations: In the development of oxygen-sensitive Active Pharmaceutical Ingredients (APIs) or biologic drugs in aqueous solutions, sodium sulfite can be used as an excipient to scavenge dissolved oxygen and headspace oxygen, preventing oxidative degradation and improving long-term stability.

-

Bioprocessing and Cell Culture: Maintaining anaerobic or low-oxygen (hypoxic) conditions is critical for certain cell cultures or microbial fermentation processes. Sodium sulfite can be used to deoxygenate culture media prior to inoculation.

-

Chemical Synthesis: In chemical reactions where reactants or products are sensitive to oxidation, deoxygenating the aqueous solvent with sodium sulfite can improve reaction yield and purity.

-

Analytical Chemistry: When preparing reagents or standards that are unstable in the presence of oxygen, sodium sulfite can be added to the aqueous matrix to ensure their stability.

Experimental Protocols

Protocol for Evaluating Oxygen Scavenger Efficacy

This protocol outlines a general laboratory method for quantifying the performance of a sodium sulfite solution.

Objective: To measure the rate of dissolved oxygen removal from an aqueous sample by sodium sulfite.

Materials:

-

Dissolved Oxygen (DO) meter with probe (e.g., electrochemical or optical)[11]

-

Magnetic stirrer and stir bar

-

Sealed glass container (e.g., beaker with parafilm, glass jar, or BOD bottle)[11]

-

Sodium sulfite solution (catalyzed or uncatalyzed) of known concentration

-

Aqueous sample (e.g., deionized water, buffer, or specific brine)

-

Stopwatch

Methodology:

-

System Setup: Place a known volume of the aqueous sample into the glass container with a magnetic stir bar.

-

Initial DO Measurement: Immerse the DO probe into the solution, ensuring no air bubbles are trapped on the sensor. Begin gentle, consistent stirring. Allow the reading to stabilize and record this as the initial DO concentration (t=0).

-

Scavenger Addition: Add a predetermined volume of the sodium sulfite stock solution to the sample to achieve the target concentration. Start the stopwatch immediately.

-

Data Collection: Record the DO concentration at prescribed time intervals (e.g., every 15 or 30 seconds for a catalyzed reaction; every few minutes for an uncatalyzed one).[11]

-

Control: Run a parallel experiment without adding the oxygen scavenger to account for any oxygen ingress from the atmosphere or other systemic changes.[11]

-

Analysis: Plot DO concentration versus time to determine the reaction rate and the time required to reach a desired low level of oxygen.

Methods for Measuring Dissolved Oxygen

Accurate measurement of DO is fundamental to scavenger evaluation. Several methods are available:

| Method | Principle | Advantages | Disadvantages | References |

| Winkler Titration | Iodometric titration where iodine is released in proportion to the DO concentration. | High accuracy and precision; considered a reference method. | Cumbersome for field use, susceptible to human error and chemical interferences (e.g., nitrites, ferrous ions). | [12] |

| Electrochemical Sensor | Oxygen diffuses across a membrane and is reduced at a cathode, generating a current proportional to DO concentration. | Widely used, suitable for field and lab, rapid measurements. | Requires membrane maintenance, calibration, and can be affected by fouling. | [13] |

| Optical (Luminescent) Sensor | A luminescent dye is excited by a light source. The presence of oxygen quenches the luminescence; the degree of quenching is proportional to DO. | No oxygen consumption, high stability, low maintenance, no membrane fouling. | Higher initial cost compared to some electrochemical sensors. | [12] |

Table 4. Comparison of Dissolved Oxygen Measurement Methods.

Protocol for Zero-Oxygen Calibration of DO Probes

For accurate low-level DO measurements, a zero-point calibration is essential. A sodium sulfite solution is the standard method for creating a zero-oxygen standard.

Methodology:

-

Prepare a zero-oxygen solution by dissolving approximately 0.25 g of sodium sulfite (Na₂SO₃) and a small amount of a catalyst like cobalt(II) chloride (0.25 g CoCl₂·6H₂O) in 250 mL of deionized water.[14]

-

Immerse the DO probe in this solution and agitate gently.

-

Initiate the zero-point calibration function on the DO meter.

-

Wait for the reading to stabilize at or near zero before confirming the calibration.[14]

Limitations and Byproducts

The primary byproduct of the reaction is sodium sulfate (Na₂SO₄).[3] While generally benign, its accumulation increases the total dissolved solids (TDS) of the water. This is a significant limitation in high-pressure boiler systems, where high TDS can lead to scaling and carryover into steam.[1][5]

Furthermore, under high-temperature conditions, sodium sulfite can decompose to form corrosive gases like sulfur dioxide (SO₂) and hydrogen sulfide (B99878) (H₂S), which can lower the pH of steam and condensate systems and cause corrosion.[5] Therefore, careful dosage control is essential to avoid overfeeding.

Conclusion

Sodium sulfite is a powerful and versatile oxygen scavenger with well-understood chemistry and kinetics. Its effectiveness is highly dependent on system parameters, most notably temperature, pH, and the presence of catalysts. For researchers and drug development professionals, it offers a reliable and economical method for creating and maintaining low-oxygen aqueous environments, thereby protecting sensitive materials from oxidative damage. By following established protocols for evaluation and measurement, sodium sulfite can be precisely applied to enhance product stability, ensure experimental reproducibility, and preserve the integrity of aqueous systems.

References

- 1. scrantonassociates.com [scrantonassociates.com]

- 2. midwestwt.com [midwestwt.com]

- 3. basekim.ae [basekim.ae]

- 4. Sodium Sulphite (sulfite) with Catalyst Powder | Ennore India Chemicals [ennoreindiachemicals.com]

- 5. marinecare.nl [marinecare.nl]

- 6. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 8. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 9. A-413 A-413 Boiler Water Oxygen Scavenger [wateronline.com]

- 10. CATALYZED SODIUM SULFITE - Esseco USA [essecousa.com]

- 11. aade.org [aade.org]

- 12. dec.vermont.gov [dec.vermont.gov]

- 13. fondriest.com [fondriest.com]

- 14. News - What Are the Primary Methods for Measuring Dissolved Oxygen in Water? [boquinstruments.com]

fundamental chemistry of sulfite ions in solution

An In-depth Technical Guide on the Fundamental Chemistry of Sulfite (B76179) Ions in Solution

Introduction to the Sulfite Ion

The sulfite ion, SO₃²⁻, is a sulfur oxoanion with sulfur in the +4 oxidation state.[1][2] It is the conjugate base of the bisulfite (or hydrogen sulfite) ion, HSO₃⁻.[3] Structurally, the sulfite ion has a trigonal pyramidal geometry, with a lone pair of electrons on the central sulfur atom.[3][4] The ion is stabilized by resonance, with the negative charge delocalized across the three oxygen atoms.[4] Sulfites, typically as salts like sodium sulfite (Na₂SO₃) or potassium sulfite (K₂SO₃), are widely utilized in the pharmaceutical, food, and beverage industries as antioxidants and preservatives to prevent spoilage and oxidation.[1][5][6][7] In drug development, they are critical excipients for maintaining the potency and stability of various formulations.[8][9] However, their use is regulated due to potential adverse reactions in sensitive individuals.[5][9]

Acid-Base Equilibria in Aqueous Solution

The chemistry of sulfite in aqueous solution is governed by a series of pH-dependent equilibria involving sulfur dioxide (SO₂), sulfurous acid (H₂SO₃), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻). When sulfur dioxide gas dissolves in water, it hydrates to form sulfurous acid, a weak diprotic acid that does not exist in a pure, isolable form but is present in solution.[10][11][12]

The key equilibria are:

-

Gas Dissolution (Henry's Law): SO₂(g) ⇌ SO₂(aq)

-

Hydration: SO₂(aq) + H₂O(l) ⇌ H₂SO₃(aq)

-

First Dissociation: H₂SO₃(aq) ⇌ H⁺(aq) + HSO₃⁻(aq)

-

Second Dissociation: HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)

The dominant species in solution is dictated by the pH. In strongly acidic solutions (pH < 2), dissolved sulfur dioxide and sulfurous acid are prevalent. In the mid-pH range (pH 2-7), the bisulfite ion is the major species. In alkaline solutions (pH > 7), the sulfite ion predominates.[1][13] This pH-dependent behavior is critical for understanding sulfite's reactivity, solubility, and biological effects.

Caption: pH-dependent equilibria of sulfite species in aqueous solution.

Quantitative Data for Aqueous Equilibria

The equilibrium constants define the distribution of sulfur(IV) species at a given temperature and pressure.

Table 1: Acid Dissociation Constants for Sulfurous Acid at 25°C

| Constant | Value | pKa |

|---|---|---|

| Kₐ₁ | 1.4 x 10⁻² to 1.7 x 10⁻² | 1.81 - 1.85 |

| Kₐ₂ | 6.3 x 10⁻⁸ to 6.4 x 10⁻⁸ | 7.17 - 7.20 |

Table 2: Henry's Law Constant for SO₂ in Water

| Temperature | Constant (kH) |

|---|---|

| 298.15 K (25°C) | ~1.2 mol·kg⁻¹·bar⁻¹ |

Note: The constant is temperature-dependent.[18][19][20] The effective Henry's Law constant increases significantly with pH due to the subsequent acid-base reactions.[21]

Redox Chemistry

Sulfite's redox chemistry is central to its function as both an antioxidant and, under certain conditions, a pro-oxidant. The sulfur atom (oxidation state +4) is readily oxidized to the more stable +6 state found in sulfate (B86663) (SO₄²⁻).

Antioxidant Properties

Sulfite is a potent reducing agent and oxygen scavenger. It readily reacts with atmospheric oxygen, a process often catalyzed by trace metal ions, to form sulfate.[6][8][13] This property is exploited in pharmaceutical formulations to protect oxygen-sensitive active pharmaceutical ingredients (APIs) from degradation.

Overall Oxidation Reaction: 2 SO₃²⁻(aq) + O₂(g) → 2 SO₄²⁻(aq)

Pro-oxidant Effects and Free-Radical Chemistry

The oxidation of sulfite can proceed via a free-radical chain mechanism, particularly in the presence of transition metal ions.[22] This process can generate reactive species such as the sulfur trioxide radical anion (SO₃•⁻) and the superoxide (B77818) radical (O₂•⁻).[22] These radicals can, in turn, induce oxidative damage to biological molecules, demonstrating a pro-oxidant effect. This duality is critical in understanding both its utility and its potential toxicity.

Caption: Dual antioxidant and pro-oxidant roles of sulfite.

Solubility and Other Reactions

Solubility

The solubility of sulfite salts depends on the counter-ion. Alkali metal sulfites (e.g., Na₂SO₃, K₂SO₃) are highly soluble in water, while those of many other metals, like calcium sulfite (CaSO₃), are only slightly soluble.[1][13] However, due to the basicity of the sulfite ion, all sulfites become soluble in acidic solutions as the equilibrium shifts towards the formation of the more soluble bisulfite ion.[3][13]

Table 3: Solubility of Common Sulfite Salts in Water

| Compound | Formula | Solubility ( g/100 mL at 20°C) |

|---|---|---|

| Sodium Sulfite | Na₂SO₃ | 27.0[6][8] |

| Potassium Sulfite | K₂SO₃ | High[1] |

| Calcium Sulfite | CaSO₃ | Slightly Soluble[1] |

| Ammonium Sulfite | (NH₄)₂SO₃ | Soluble[13] |

Other Key Reactions

-

Reaction with Acids: In the presence of strong or weak acids, sulfite solutions decompose to liberate sulfur dioxide gas, which has a characteristic sharp odor.[8][13] SO₃²⁻(aq) + 2 H⁺(aq) → H₂O(l) + SO₂(g)

-

Reaction with Aldehydes: Sulfites react with aldehydes to form stable bisulfite adducts (hydroxysulfonates).[8] This reaction is relevant in food chemistry and analytical methods for trapping sulfite.

-

Sulfitolysis: Sulfite can attack and cleave disulfide bonds (-S-S-) in proteins, forming an S-sulfonate (-S-SO₃⁻) and a thiol (-SH). This reaction is a key mechanism of its biological activity and toxicity.[23]

Biological Relevance and Toxicology

While the human body naturally produces sulfite as a metabolite of sulfur-containing amino acids, exogenous sulfite from food, beverages, and pharmaceuticals can pose health risks to sensitive individuals.[1][9]

-

Enzymatic Detoxification: The mitochondrial enzyme sulfite oxidase is responsible for detoxifying sulfite by oxidizing it to the harmless sulfate, which is then excreted.[24]

-

Sulfite Sensitivity: A subset of the population, particularly those with asthma, exhibits sensitivity to sulfites.[9][25] Reactions can range from mild dermatitis and gastrointestinal issues to severe, life-threatening bronchoconstriction and anaphylaxis.[9][26] The exact mechanisms are not fully elucidated but may involve inhalation of SO₂ released in the stomach or deficiencies in sulfite oxidase.[25]

-

Mechanism of Toxicity: At the molecular level, sulfite toxicity can arise from its ability to cleave essential disulfide bonds in proteins and its potential to generate reactive oxygen species through radical chemistry.[23][27] Studies have shown that high concentrations of sulfite can inhibit cell proliferation and induce apoptosis.[27]

Experimental Protocols for Sulfite Quantification

Accurate quantification of sulfite is crucial for regulatory compliance and formulation stability studies. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Method 1: Iodometric Titration

This classic titrimetric method is suitable for determining sulfite in relatively simple aqueous solutions, such as boiler water or some pharmaceutical preparations.[28] It relies on the oxidation of sulfite by iodine.

Principle: In an acidic medium, a standard solution of potassium iodide-iodate (KIO₃/KI) is used as the titrant. The iodate (B108269) and iodide react to form iodine (I₂), which immediately oxidizes the sulfite (SO₃²⁻) to sulfate (SO₄²⁻). Once all the sulfite is consumed, any excess iodine reacts with a starch indicator to produce a distinct blue-black color, signaling the endpoint.[29][30]

Detailed Protocol:

-

Sample Preparation: Collect the sample, minimizing contact with air to prevent premature oxidation.[28][30] If the sample contains interfering substances like copper, add a chelating agent such as EDTA.[28] Cool the sample to below 50°C.[28]

-

Acidification: To a known volume of the sample (e.g., 50 mL) in an Erlenmeyer flask, add a few drops of a suitable acid (e.g., sulfuric acid) to bring the pH down.

-

Indicator Addition: Add 1-2 mL of a starch indicator solution. The solution should remain colorless.

-

Titration: Titrate the sample with a standardized potassium iodide-iodate titrant, swirling the flask continuously. Keep the tip of the buret below the surface of the liquid to minimize air contact.[28]

-

Endpoint Detection: The endpoint is reached upon the first appearance of a faint, permanent blue color that persists for at least 30 seconds.[28]

-

Calculation: The concentration of sulfite is calculated based on the volume of titrant used and the stoichiometry of the reaction. A reagent blank using deionized water should be run to correct for any interferences.[30]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sulfite - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. praxilabs.com [praxilabs.com]

- 4. Sulfite Ion Formula [softschools.com]

- 5. Sulfite food and beverage additives - Wikipedia [en.wikipedia.org]

- 6. Sodium sulfite - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

- 8. byjus.com [byjus.com]

- 9. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfurous Acid: Structure, Properties & Uses Explained [vedantu.com]

- 11. Sulfurous Acid Formula: Structure, Properties, Uses, Reactions [pw.live]

- 12. Sulfurous acid - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry [courses.lumenlearning.com]

- 15. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. homework.study.com [homework.study.com]

- 18. echemi.com [echemi.com]

- 19. Sulfur dioxide [webbook.nist.gov]

- 20. Sulfur dioxide [webbook.nist.gov]

- 21. acp.copernicus.org [acp.copernicus.org]

- 22. Free-radical chemistry of sulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Covalent reactions in the toxicity of SO2 and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sulfite oxidase - Wikipedia [en.wikipedia.org]

- 25. my.clevelandclinic.org [my.clevelandclinic.org]

- 26. foodallergycanada.ca [foodallergycanada.ca]

- 27. Mechanism analysis of toxicity of sodium sulfite to human hepatocytes L02 [pubmed.ncbi.nlm.nih.gov]

- 28. NEMI Method Summary - 377.1 [nemi.gov]

- 29. merckmillipore.com [merckmillipore.com]

- 30. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Disodium (B8443419) Sulfite (B76179) as a Preservative in Biological Samples